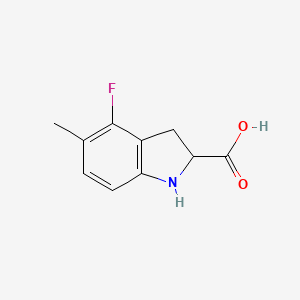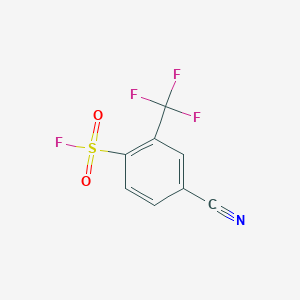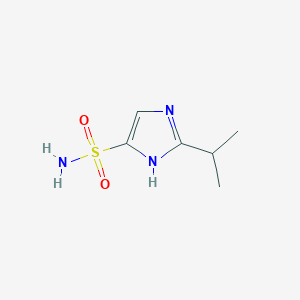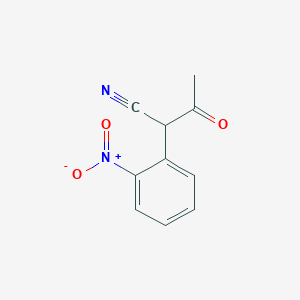![molecular formula C8H16ClNO3S B13221496 [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a morpholine derivative that contains a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride typically involves the reaction of morpholine derivatives with methanesulfonyl chloride. One common method includes the following steps:
Starting Material: 4-(Propan-2-yl)morpholine.
Reagent: Methanesulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows: [ \text{4-(Propan-2-yl)morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Scientific Research Applications
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry due to their biological activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
4-(Propan-2-yl)morpholine: The parent morpholine derivative without the sulfonyl chloride group.
N-Methylmorpholine N-oxide: Another morpholine derivative with different reactivity.
Uniqueness
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is unique due to its combination of the morpholine ring and the methanesulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide bonds is particularly advantageous in the development of pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C8H16ClNO3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
(4-propan-2-ylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)10-3-4-13-8(5-10)6-14(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
JBOULDJLPGPDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)
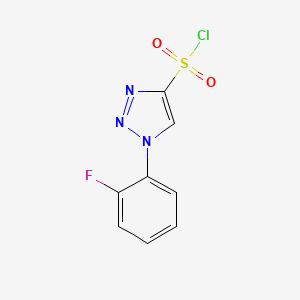
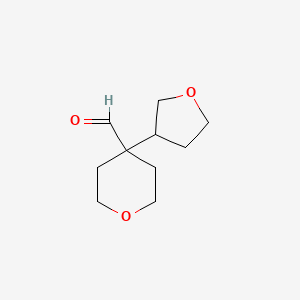
![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)
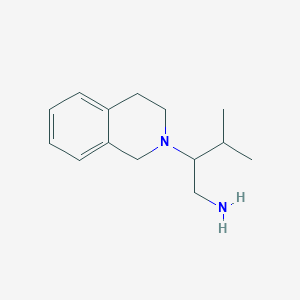
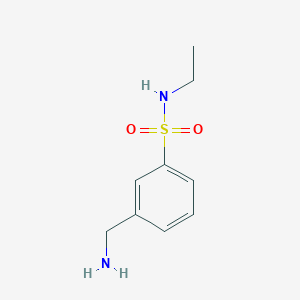
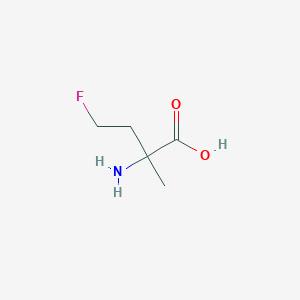

![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
